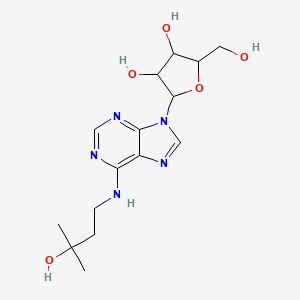
N6-(3-Hydroxy-3-methylbutyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(3-Hydroxy-3-methylbutyl)adenosine is a modified nucleoside that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy-methylbutyl group attached to the nitrogen at the sixth position of the adenosine molecule. Its distinct structure allows it to participate in a variety of biochemical processes, making it a subject of interest in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-Hydroxy-3-methylbutyl)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the conversion of N6-(Δ2-isopentenyl)adenosine to this compound via mild acid hydrolysis . This process involves the use of specific reagents and controlled conditions to ensure the desired modification is achieved.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: N6-(3-Hydroxy-3-methylbutyl)adenosine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule, such as the hydroxy and methylbutyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol.
Applications De Recherche Scientifique
N6-(3-Hydroxy-3-methylbutyl)adenosine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study nucleoside metabolism and its effects on cellular processes. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. Additionally, in the industry, it can be used in the development of novel pharmaceuticals and biotechnological products .
Mécanisme D'action
The mechanism of action of N6-(3-Hydroxy-3-methylbutyl)adenosine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in nucleoside metabolism, thereby affecting various cellular processes. The hydroxy-methylbutyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
N6-(3-Hydroxy-3-methylbutyl)adenosine can be compared with other modified nucleosides such as N6-methyladenosine and N6-(Δ2-isopentenyl)adenosine. While all these compounds share a common adenosine backbone, their unique modifications confer distinct properties and biological activities. For instance, N6-methyladenosine is known for its role in RNA methylation and regulation, whereas N6-(Δ2-isopentenyl)adenosine is involved in tRNA modification .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and ability to undergo diverse chemical reactions make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
23477-26-1 |
|---|---|
Formule moléculaire |
C15H23N5O5 |
Poids moléculaire |
353.37 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-[(3-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-15(2,24)3-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(23)10(22)8(5-21)25-14/h6-8,10-11,14,21-24H,3-5H2,1-2H3,(H,16,17,18) |
Clé InChI |
ATVRAGWTDXGOIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


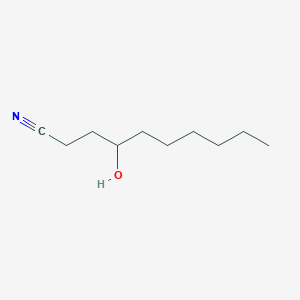
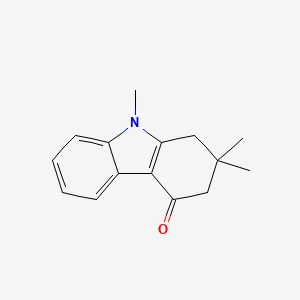
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
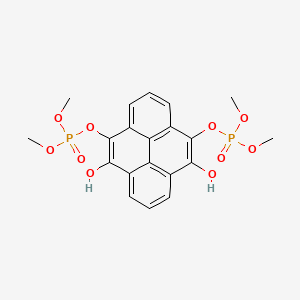




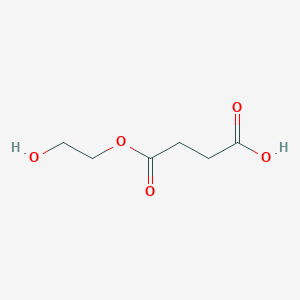
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

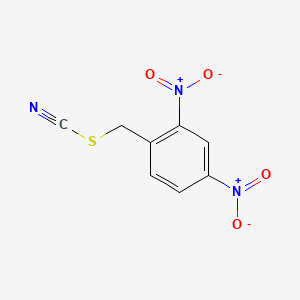
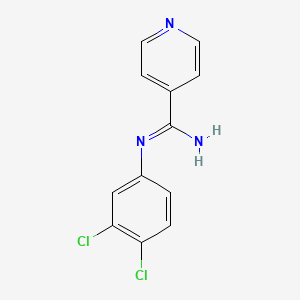
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
